3-(2-aminoethyl)-1-cyclohexylurea

Description

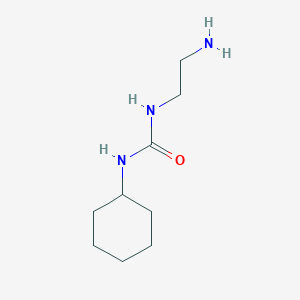

3-(2-Aminoethyl)-1-cyclohexylurea (CAS: 75930-39-1) is a urea derivative with the molecular formula C₉H₁₉N₃O and a molar mass of 185.27 g/mol . Structurally, it consists of a cyclohexyl group attached to one nitrogen of the urea moiety and a 2-aminoethyl substituent on the adjacent nitrogen. This compound is part of a broader class of urea derivatives, which are studied for their diverse biological and chemical properties. Urea derivatives often exhibit hydrogen-bonding capabilities due to the urea functional group, making them relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(2-aminoethyl)-3-cyclohexylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7,10H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIKDZKOHCAGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1-cyclohexylurea typically involves the reaction of cyclohexyl isocyanate with 2-aminoethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-1-cyclohexylurea can undergo various chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding amine oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, and various substituted urea derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-aminoethyl)-1-cyclohexylurea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-1-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and functionally related compounds, highlighting differences in substituents, molecular properties, and applications:

Key Observations :

Halogenated derivatives like 3-(2-chlorophenyl)-1-cyclohexylurea may exhibit enhanced lipophilicity, influencing bioavailability .

Functional Group Comparisons: Urea vs. Thiourea: The thiourea group’s sulfur atom increases polarizability and may improve binding to biological targets compared to urea . Macrocyclic vs. Non-Macrocyclic Structures: Cyclam derivatives () feature a 14-membered macrocyclic ring, enabling metal chelation and anti-viral activity, whereas this compound lacks such a ring system, limiting its metal-binding utility .

Biological Relevance: Serotonin (), a naturally occurring indole derivative with a 2-aminoethyl side chain, underscores the importance of aminoethyl substituents in neurotransmission.

Biological Activity

3-(2-aminoethyl)-1-cyclohexylurea, a compound with notable structural features, has attracted attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential applications based on recent research findings.

The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with 2-aminoethylamine in the presence of hydrochloric acid, leading to the formation of its dihydrochloride salt. The reaction proceeds under controlled conditions to ensure high yield and purity. The compound's unique structure, comprising an aminoethyl group and a cyclohexylurea moiety, contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group facilitates binding through hydrogen bonding or electrostatic interactions, while the cyclohexylurea component provides structural stability. This interaction can modulate enzymatic activity or receptor function, potentially leading to various physiological effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism may involve inducing apoptosis or disrupting cell cycle progression in tumor cells.

Neuroprotective Effects

In addition to its antitumor activity, this compound has been investigated for its neuroprotective effects . Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Study 1: Antitumor Efficacy in Cell Lines

A study evaluated the effects of this compound on several cancer cell lines, including breast (MDA-MB-231) and prostate (PC-3) cancer cells. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating substantial potency against these malignancies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis |

| PC-3 | 20 | Cell cycle arrest |

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal cell death. The findings revealed that treatment with this compound significantly reduced cell death compared to controls.

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 50 | - |

| Compound (10 µM) | 80 | 40 |

Comparative Analysis with Similar Compounds

This compound's biological activity can be compared with similar compounds such as triethylenetetramine and other urea derivatives. While triethylenetetramine is primarily known for its copper-chelating properties and use in Wilson’s disease treatment, this compound demonstrates broader applications in both oncology and neuroprotection due to its unique structural characteristics.

| Compound | Primary Application | Key Features |

|---|---|---|

| This compound | Antitumor, Neuroprotective | Unique structure; dual action |

| Triethylenetetramine | Copper chelation | Specific metal binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.